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Compound of Interest

Compound Name: FG 488 DHPE

Cat. No.: B12391556 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to using FG 488 DHPE (Oregon

Green™ 488 DHPE), a fluorescently labeled phospholipid, for the visualization and

quantification of endocytosis in live cells. This document includes detailed protocols for cell

labeling, live-cell imaging, and data analysis, as well as an overview of the underlying cellular

pathways.

Introduction
Endocytosis is a fundamental cellular process responsible for the uptake of extracellular

material, regulation of cell surface receptor expression, and nutrient acquisition. FG 488 DHPE
is a valuable tool for studying this process. As a fluorescent phospholipid analog, it integrates

into the outer leaflet of the plasma membrane. Upon internalization through endocytic vesicles,

its fluorescence can be tracked, providing a direct readout of endocytic activity.

FG 488 DHPE is a fluorinated analog of fluorescein, offering significant advantages for live-cell

imaging. It is more photostable than fluorescein and its fluorescence is largely independent of

pH in the physiological range (pKa ≈ 4.7).[1][2] This is a critical feature, as the pH within

endosomes acidifies during their maturation, a change that can affect the fluorescence of pH-

sensitive dyes.
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Key Properties of FG 488 DHPE:

Property Value Reference

Excitation Maximum ~496 nm [1]

Emission Maximum ~524 nm [1]

pKa ~4.7 [1][2]

Molecular Weight ~1086 g/mol [2]

Experimental Protocols
Protocol 1: Live-Cell Labeling and Imaging of
Endocytosis
This protocol outlines the steps for labeling the plasma membrane of live cells with FG 488
DHPE and subsequently imaging its internalization.

Materials:

FG 488 DHPE (Oregon Green™ 488 DHPE)

Dimethyl sulfoxide (DMSO), anhydrous

Live-cell imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES)

Cultured cells on glass-bottom dishes or chamber slides

Fluorescence microscope equipped with a 488 nm laser line, appropriate filters, and an

environmental chamber (37°C, 5% CO2)

Procedure:

Prepare a Stock Solution of FG 488 DHPE:

Dissolve FG 488 DHPE in DMSO to a final concentration of 1 mM.
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Vortex thoroughly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C, protected from light.

Cell Preparation:

Plate cells on a glass-bottom dish or chamber slide at a density that will result in 50-70%

confluency on the day of the experiment.

Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

Labeling the Plasma Membrane:

Warm the live-cell imaging medium to 37°C.

Prepare a working solution of FG 488 DHPE by diluting the 1 mM stock solution in the pre-

warmed imaging medium to a final concentration of 1-5 µM.

Remove the culture medium from the cells and wash once with pre-warmed imaging

medium.

Add the FG 488 DHPE working solution to the cells and incubate for 10-15 minutes at

37°C.

Imaging Endocytosis:

After incubation, gently wash the cells two to three times with pre-warmed imaging

medium to remove excess probe from the cell surface.

Add fresh, pre-warmed imaging medium to the cells.

Immediately transfer the dish to the fluorescence microscope equipped with an

environmental chamber.

Acquire images using a 488 nm excitation source and a standard FITC/GFP emission

filter.
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To observe the dynamics of endocytosis, perform time-lapse imaging, capturing images

every 1-5 minutes for a period of 30-60 minutes.

Protocol 2: Co-localization with Endocytic Pathway
Markers
To identify the specific endocytic pathways involved in the uptake of FG 488 DHPE, co-

localization studies with known markers can be performed.

Materials:

Cells labeled with FG 488 DHPE (as described in Protocol 1)

Fluorescently-labeled markers for specific endocytic pathways (e.g., Alexa Fluor™ 568-

labeled Transferrin for clathrin-mediated endocytosis, Alexa Fluor™ 594-labeled Cholera

Toxin Subunit B for caveolae-mediated endocytosis)

Antibodies against endosomal markers (e.g., anti-Rab5 for early endosomes, anti-Rab7 for

late endosomes) and corresponding fluorescently-labeled secondary antibodies.

Procedure for Co-localization with a Fluorescent Ligand (e.g., Transferrin):

Follow steps 1-3 of Protocol 1 to label cells with FG 488 DHPE.

During the final 10-15 minutes of the FG 488 DHPE incubation, add the fluorescently-labeled

transferrin to the medium at a final concentration of 25-50 µg/mL.

Wash the cells as described in Protocol 1.

Image the cells using appropriate laser lines and filters for both FG 488 DHPE (green

channel) and the chosen marker (e.g., red channel for Alexa Fluor™ 568).

Analyze the merged images for co-localization (yellow puncta), which indicates that FG 488
DHPE is being internalized via the same pathway as transferrin.

Procedure for Immunofluorescence Co-localization with Endosomal Markers:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12391556?utm_src=pdf-body
https://www.benchchem.com/product/b12391556?utm_src=pdf-body
https://www.benchchem.com/product/b12391556?utm_src=pdf-body
https://www.benchchem.com/product/b12391556?utm_src=pdf-body
https://www.benchchem.com/product/b12391556?utm_src=pdf-body
https://www.benchchem.com/product/b12391556?utm_src=pdf-body
https://www.benchchem.com/product/b12391556?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Label cells with FG 488 DHPE and allow for internalization for the desired time (e.g., 5-30

minutes).

Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room

temperature.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

Incubate with the primary antibody (e.g., anti-Rab5) diluted in blocking buffer for 1 hour at

room temperature.

Wash three times with PBS.

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 594-

conjugated anti-rabbit IgG) for 1 hour at room temperature, protected from light.

Wash three times with PBS and mount the coverslip.

Image and analyze for co-localization.

Data Presentation
Quantitative analysis of FG 488 DHPE uptake can provide insights into the rate and extent of

endocytosis under different experimental conditions. The following table presents illustrative

data on the uptake of fluorescently labeled nanoparticles in different cell lines, which can serve

as a template for presenting data from FG 488 DHPE experiments.

Table 1: Illustrative Quantitative Uptake of Fluorescent Nanoparticles in Different Cell Lines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12391556?utm_src=pdf-body
https://www.benchchem.com/product/b12391556?utm_src=pdf-body
https://www.benchchem.com/product/b12391556?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Endocytic Pathway
Marker

Mean Fluorescence
Intensity (Arbitrary
Units) after 1 hour

Percentage of
Positive Cells

HeLa
Transferrin (Clathrin-

mediated)
15,234 ± 1,287 85%

Cholera Toxin B

(Caveolae-mediated)
4,567 ± 512 30%

A549
Transferrin (Clathrin-

mediated)
10,876 ± 954 72%

Cholera Toxin B

(Caveolae-mediated)
8,943 ± 765 58%

J774A.1
Dextran

(Macropinocytosis)
25,432 ± 2,134 95%

Note: This table is for illustrative purposes and the data presented is not specific to FG 488
DHPE.

Visualizations
Signaling Pathways and Experimental Workflows
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Cell Preparation

Labeling

Live-Cell Imaging

Data Analysis

Culture cells to 50-70% confluency

Plate cells on glass-bottom dish

Prepare 1-5 µM FG 488 DHPE

Incubate cells with probe (10-15 min, 37°C)

Wash to remove excess probe

Acquire time-lapse images (488 nm excitation)

Optional: Co-label with pathway markers Quantify fluorescence intensity

Analyze co-localization

Click to download full resolution via product page

Experimental workflow for tracking endocytosis with FG 488 DHPE.
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Clathrin-Mediated Endocytosis Pathway.
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Caveolae-Mediated Endocytosis Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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